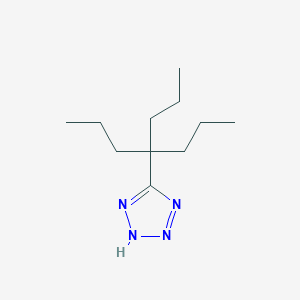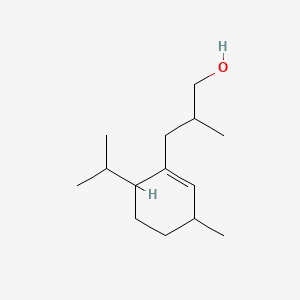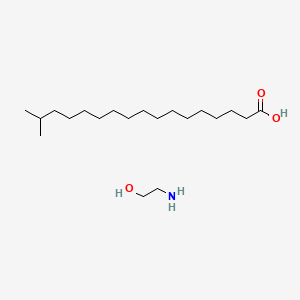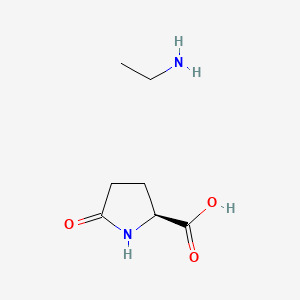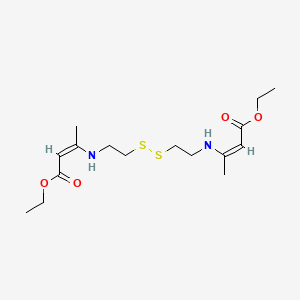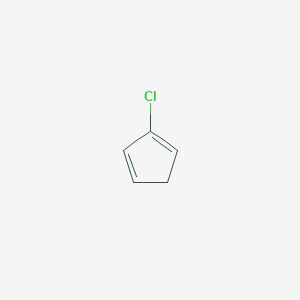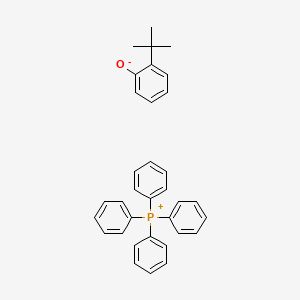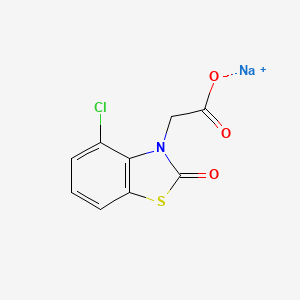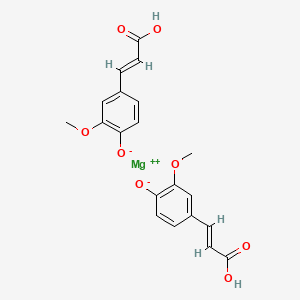
Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide is a complex organic compound that belongs to the class of phosphinates This compound is characterized by the presence of a phosphine oxide group, a carboxylic acid group, and a phenyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide typically involves multiple steps. One common method includes the reaction of 4-methylphenol with phosphorus trichloride to form a phosphorochloridate intermediate. This intermediate is then reacted with phenol in the presence of a base to yield the desired phosphinecarboxylic acid derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine group.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phenyl esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking the behavior of natural phosphates.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, especially as enzyme inhibitors.
Industry: It is utilized in the production of flame retardants and plasticizers due to its stability and reactivity.
作用機序
The mechanism by which phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can form strong coordination bonds with metal ions, making it an effective ligand in catalysis. Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways, potentially inhibiting enzyme activity or altering signal transduction.
類似化合物との比較
Similar Compounds
Phosphinic acid derivatives: These compounds share the phosphine oxide group but differ in their ester or carboxylic acid substituents.
Phosphonates: Similar in structure but contain a direct carbon-phosphorus bond instead of the ester linkage.
Phosphates: Naturally occurring compounds with a similar phosphate group but different overall structure.
Uniqueness
Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
74270-20-5 |
|---|---|
分子式 |
C14H13O5P |
分子量 |
292.22 g/mol |
IUPAC名 |
(4-methylphenoxy)-phenoxycarbonylphosphinic acid |
InChI |
InChI=1S/C14H13O5P/c1-11-7-9-13(10-8-11)19-20(16,17)14(15)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17) |
InChIキー |
NBWATDHMSKFGBS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OP(=O)(C(=O)OC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


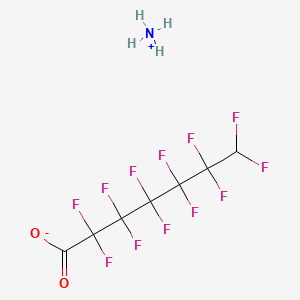
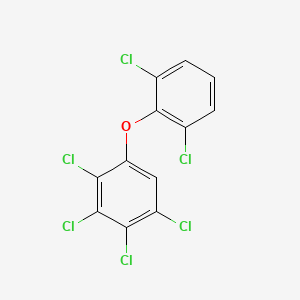
![2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole](/img/structure/B12672552.png)


